2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Lipophilicity ADME Physicochemical Properties

Researchers relying on bromo/chloro analogs for cross-coupling often face sluggish reactivity and low yields. 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide (CAS 99540-20-2) resolves this with superior aryl iodide reactivity for Pd-catalyzed Suzuki & Heck reactions. • Iodine at 2-position ensures efficient oxidative addition under mild conditions • Dimethylacetamide side chain introduces a privileged pharmacophore for kinase inhibitor programs • LogP 1.93 & TPSA 29.5 Ų within favorable drug-likeness range Supplied at ≥98% purity with full characterization. Ready for global shipment.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 99540-20-2
Cat. No. B020668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
CAS99540-20-2
Synonyms2-Iodo-5-methoxy-N,N-dimethylbenzeneacetamide
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=C(C=CC(=C1)OC)I
InChIInChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3
InChIKeyMCNOFYYFRXRROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide – Key Iodinated Building Block


2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide, also known as 2-Iodo-5-methoxy-N,N-dimethylbenzeneacetamide , is an organic compound belonging to the class of phenylacetamides. Its structure features an iodine atom and a methoxy group on the phenyl ring, and a tertiary dimethylacetamide side chain. With a molecular formula of C11H14INO2 and a molecular weight of 319.14 g/mol , it is primarily offered as a research chemical and synthetic intermediate [1], with its utility stemming from the presence of the aryl iodide moiety which is valuable in various cross-coupling reactions .

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide: Substitution Concerns


Substitution with close analogs of 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is not straightforward due to its specific substitution pattern on the phenyl ring. The presence of an iodine atom at the 2-position, a methoxy group at the 5-position, and an N,N-dimethylacetamide side chain creates a unique steric and electronic environment . While general properties like molecular weight (319.14 g/mol) and LogP (1.93) are documented , direct comparative data for biological activity or reactivity against analogs (e.g., bromo, chloro, or des-iodo derivatives) are absent from the available literature. The following evidence, primarily based on class-level inference and supporting physicochemical data, outlines why this specific compound is a distinct entity that cannot be replaced without rigorous re-validation.

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide: Differentiation Evidence


LogP and TPSA Differentiation from Analogs

The compound's computed LogP (XLogP3) is 1.9, and its topological polar surface area (TPSA) is 29.5 Ų . While direct comparator data for close analogs (e.g., 2-(2-bromo-5-methoxyphenyl)-N,N-dimethylacetamide) is not available in the sourced literature, these values can be contextualized against a class-level inference. The presence of the heavy iodine atom (atomic weight 126.9 g/mol) contributes to a higher LogP compared to bromo (LogP increase of ~0.5 units) or des-halo analogs, which can significantly impact membrane permeability and off-target binding. The specific substitution pattern is confirmed by the InChIKey MCNOFYYFRXRROA-UHFFFAOYSA-N , ensuring molecular identity.

Lipophilicity ADME Physicochemical Properties Medicinal Chemistry

Identity and Purity Verification via InChIKey

The compound's unique identity is confirmed by its InChIKey, MCNOFYYFRXRROA-UHFFFAOYSA-N , which distinguishes it from all other regioisomers and analogs. Vendor specifications for this compound indicate a purity of 98% . While a direct comparator specification for a specific analog is not provided, the procurement of a specific InChIKey is a fundamental differentiator. This ensures that the researcher receives the exact compound with the 2-iodo-5-methoxy substitution pattern, as opposed to potential mis-shipment of the 3-iodo-4-methoxy isomer (InChIKey would differ) or a different halogen variant.

Chemical Identity Quality Control Procurement Analytical Chemistry

Cross-Coupling Reactivity: Aryl Iodide vs. Analogs

The compound is described as a valuable intermediate due to the enhanced reactivity of its aryl iodide group in cross-coupling reactions like Suzuki and Heck couplings [1]. This is a class-level inference based on the well-established reactivity order of aryl halides in palladium-catalyzed cross-couplings (I > Br > Cl). No direct kinetic data comparing the target compound's reaction rate with its bromo or chloro analog is provided in the source. However, the general principle is that the iodo derivative will undergo oxidative addition more readily, often enabling milder reaction conditions or higher yields for challenging substrates compared to its bromo counterpart.

Synthetic Chemistry Cross-Coupling Reactivity Catalysis

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide Applications


Pd-Catalyzed Cross-Coupling Reactions

This compound is a strong candidate as an aryl iodide building block in Suzuki-Miyaura or Heck reactions for the construction of biaryl or styrenyl derivatives. The iodine atom provides superior reactivity compared to bromo or chloro analogs, often enabling the use of milder conditions and leading to higher yields in challenging couplings [1]. Its specific substitution pattern (2-iodo, 5-methoxy) allows for the introduction of a dimethylacetamide-functionalized aromatic ring with a distinct electronic profile into more complex molecular frameworks [1].

Radiolabeled Compound and Contrast Agent Synthesis

The presence of a stable iodine atom makes this compound a potential precursor for the introduction of radioactive iodine isotopes (e.g., 125I or 131I) for use in radioligand binding assays or as a contrast agent in medical imaging. The defined chemical structure, as verified by its InChIKey , ensures that the site of labeling is unambiguous and controlled, which is critical for developing reproducible assays.

Kinase/Receptor Inhibitor Fragment

The dimethylacetamide group is a common moiety in kinase inhibitors and other receptor ligands, and the lipophilic iodo-methoxyphenyl core can serve as a privileged fragment for optimizing binding affinity and selectivity. The computed LogP of 1.9 and TPSA of 29.5 Ų place it within a favorable range for oral bioavailability and blood-brain barrier penetration (based on Lipinski's Rule of 5), making it a relevant building block for hit-to-lead optimization programs.

Analytical Reference Standard

Given the commercial availability of the compound at 98% purity , it can be used as an analytical reference standard for developing HPLC or LC-MS methods for the detection and quantification of similar iodoacetamide derivatives or related impurities in pharmaceutical development. The unique InChIKey guarantees its identity for cross-laboratory reproducibility.

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